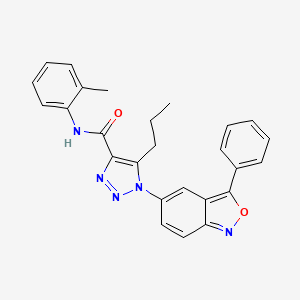
4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a chloro group, and a methylsulfonyl group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction using methylsulfonyl chloride and a base.
Final Assembly: The final compound is obtained by esterification of the carboxylic acid group with an appropriate alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
相似化合物的比较
Similar Compounds
- 4-Chlorophenyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
- 4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
- 4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
Uniqueness
4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate is unique due to the presence of both a chlorophenyl group and a methylsulfonyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H8Cl2N2O4S |
|---|---|
分子量 |
347.2 g/mol |
IUPAC 名称 |
(4-chlorophenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H8Cl2N2O4S/c1-21(18,19)12-15-6-9(14)10(16-12)11(17)20-8-4-2-7(13)3-5-8/h2-6H,1H3 |
InChI 键 |
KYYNTVQSZABVLP-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methoxy-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11309250.png)
![N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11309258.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B11309260.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11309268.png)
![N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B11309270.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11309273.png)
![[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11309274.png)
![1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane](/img/structure/B11309276.png)
![N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11309281.png)
![2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11309293.png)
![5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11309307.png)
![N-[2-(diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309312.png)
![N,N-diethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B11309336.png)
